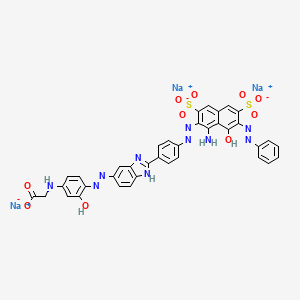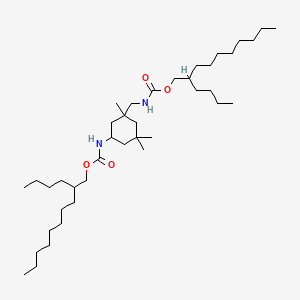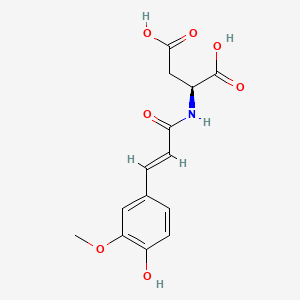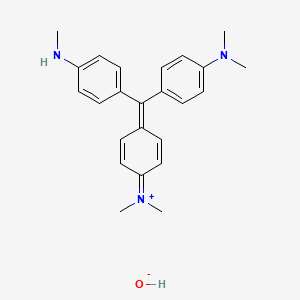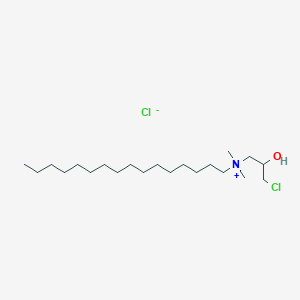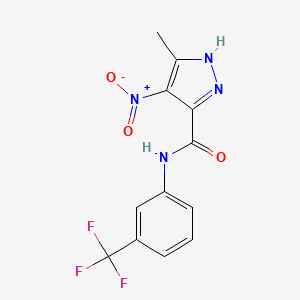
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)- typically involves multiple stepsThe reaction conditions often require the use of concentrated nitric and sulfuric acids, and the process is monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: It is used in the design of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play crucial roles in its binding affinity and reactivity. These interactions can inhibit enzyme activity or disrupt biological pathways, leading to its observed effects in various applications .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
1H-Pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
3-(Trifluoromethyl)pyrazole: Used in copper-catalyzed pyrazole N-arylation.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct chemical properties
Properties
CAS No. |
86927-71-1 |
|---|---|
Molecular Formula |
C12H9F3N4O3 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9F3N4O3/c1-6-10(19(21)22)9(18-17-6)11(20)16-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,20)(H,17,18) |
InChI Key |
BRNOMAVJQZGRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


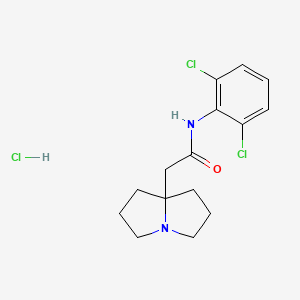
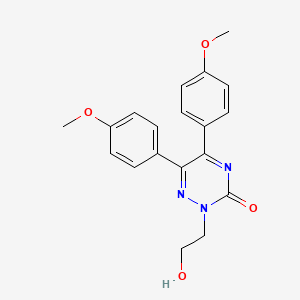
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
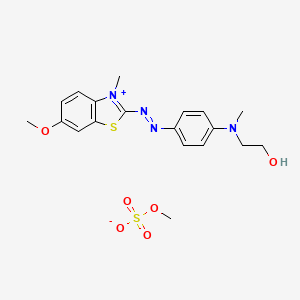


![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
